Boc-Orn(2-Cl-Z)-OH
CAS No.: 118554-00-0
Cat. No.: VC21540691
Molecular Formula: C18H25ClN2O6
Molecular Weight: 522,96 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 118554-00-0 |
---|---|
Molecular Formula | C18H25ClN2O6 |
Molecular Weight | 522,96 g/mole |
IUPAC Name | (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |
Standard InChI Key | QOWSQCSRXFQXKJ-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |
Chemical Identity and Structure
Nomenclature and Identifiers
Boc-Orn(2-Cl-Z)-OH, registered under CAS number 118554-00-0, is formally named (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . This protected amino acid derivative is also commonly referred to as Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine . The compound has several synonyms used in scientific literature and commercial catalogs, reflecting its widespread use in peptide chemistry research.
Table 1: Chemical Identifiers of Boc-Orn(2-Cl-Z)-OH
Identifier | Value |
---|---|
CAS Number | 118554-00-0 |
Molecular Formula | C18H25ClN2O6 |
Molecular Weight | 400.9 g/mol |
IUPAC Name | (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI | InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |
InChIKey | QOWSQCSRXFQXKJ-AWEZNQCLSA-N |
SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
Structural Features
The molecular structure of Boc-Orn(2-Cl-Z)-OH consists of an L-ornithine backbone with two protecting groups attached to its amino functionalities . The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group, while the delta-amino group bears a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This orthogonal protection strategy is fundamental to its utility in peptide synthesis, as it allows for selective deprotection under different reaction conditions. The carboxylic acid group remains unprotected, enabling peptide bond formation at this position.
The compound contains one defined stereocenter at the alpha carbon, with the S configuration corresponding to the natural L-ornithine stereochemistry . This stereochemistry is crucial for its biological relevance and applications in peptide synthesis targeting natural peptide structures.
Physical and Chemical Properties
Physical Characteristics
Boc-Orn(2-Cl-Z)-OH appears as a white to off-white crystalline powder with specific physical properties that are important for its identification and quality control . Its melting point ranges from 114-118°C, which serves as an important parameter for verifying the purity of commercial samples .
Table 2: Physical Properties of Boc-Orn(2-Cl-Z)-OH
Molecular Properties
The compound exhibits specific molecular properties that influence its behavior in chemical reactions and biological systems. These properties are essential considerations for researchers working with this compound in various applications.
Table 3: Molecular Properties of Boc-Orn(2-Cl-Z)-OH
Property | Value | Reference |
---|---|---|
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 6 | |
Rotatable Bond Count | 11 | |
Topological Polar Surface Area | 114 Ų | |
XLogP3-AA | 3.1 | |
Complexity | 509 |
Reactivity and Chemical Behavior
Boc-Orn(2-Cl-Z)-OH undergoes several characteristic reactions that are fundamental to its application in peptide synthesis. The compound features three reactive functional groups: the protected alpha-amino group, the protected delta-amino group, and the free carboxylic acid group. Each of these groups exhibits distinct reactivity patterns.
The carboxylic acid group can participate in peptide coupling reactions with amino groups of other amino acids or peptides, typically facilitated by coupling reagents such as N,N′-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (HOSu) . This reactivity is the basis for incorporating ornithine residues into peptide chains.
The protecting groups can be selectively removed under specific conditions: the Boc group is susceptible to acidic cleavage, typically using trifluoroacetic acid (TFA) or HCl-saturated ethyl acetate, while the 2-Cl-Z group can be removed via hydrogenolysis using a palladium catalyst . This orthogonal deprotection capability makes Boc-Orn(2-Cl-Z)-OH particularly valuable in complex peptide synthesis strategies.
Synthesis and Preparation Methods
Industrial Production
Industrial production of Boc-Orn(2-Cl-Z)-OH likely follows optimized versions of laboratory-scale syntheses, adapted for larger quantities and improved efficiency. The production process must adhere to quality control standards to ensure consistent purity and stereochemical integrity. Commercial suppliers provide this compound with purity typically ≥98.0% as determined by analytical methods such as TLC or HPLC .
Applications in Peptide Synthesis
Role as a Building Block
Boc-Orn(2-Cl-Z)-OH serves as a crucial building block in peptide synthesis, enabling the incorporation of ornithine residues with protected side chains into peptide sequences. The differentiated protection of the two amino groups allows for selective deprotection and controlled reactivity, essential for complex peptide assembly strategies.
In peptide coupling reactions, the free carboxylic acid group of Boc-Orn(2-Cl-Z)-OH is activated and coupled with the amino group of another amino acid or peptide. Common coupling reagents include DCC in combination with HOSu or HOBt, as mentioned in the synthesis of peptide dendrimers .
Orthogonal Protection Strategy
One of the key advantages of Boc-Orn(2-Cl-Z)-OH is its orthogonal protection strategy, which allows for selective deprotection of either amino group:
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The Boc group can be cleaved under acidic conditions (e.g., using TFA or HCl in ethyl acetate) without affecting the 2-Cl-Z group
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The 2-Cl-Z group can be removed by hydrogenolysis using a palladium catalyst, leaving the Boc group intact
This orthogonality enables sophisticated synthetic strategies in the preparation of complex peptides with multiple protected functional groups.
Research Applications and Biomedical Significance
Peptide Dendrimers
Boc-Orn(2-Cl-Z)-OH has been utilized in the synthesis of bioinspired bola-type peptide dendrimers, as described in a study focused on anti-tumor applications . These ornithine-based dendrimers represent a promising group of anti-tumor agents and serve as valuable tools for studying the relationship between drug bioactivity and structural features.
The synthesis of these dendrimers involved a combination of divergent and convergent approaches. The process included the design of fully functionalized N-protected dendrons, followed by coupling with a linker, or alternatively, the design of Boc-protected ornithine-based dendrons, their dimerization through coupling with a linker, and subsequent functionalization of terminal amino groups with amino acids like histidine or proline .
Comparative Analysis with Related Compounds
Structural Analogs
Boc-Orn(2-Cl-Z)-OH belongs to a family of protected amino acid derivatives used in peptide synthesis. Comparing it with structural analogs provides insights into its unique properties and applications.
Table 4: Comparison with Related Compounds
Compound | Alpha Protection | Delta/Epsilon Protection | Key Differences |
---|---|---|---|
Boc-Orn(Z)-OH | Boc | Z (non-chlorinated) | Standard Z group has different deprotection kinetics |
Boc-Orn(Boc)-OH | Boc | Boc | Same protection on both amines; simultaneous deprotection |
Fmoc-Orn(2-Cl-Z)-OH | Fmoc | 2-Cl-Z | Alpha protection removable under basic conditions |
Boc-Lys(2-Cl-Z)-OH | Boc | 2-Cl-Z | Extended side chain (epsilon vs. delta amino group) |
Advantages of 2-Cl-Z Protection
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group in Boc-Orn(2-Cl-Z)-OH offers specific advantages compared to standard benzyloxycarbonyl (Z) protection:
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Modified reactivity in hydrogenolysis deprotection reactions
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Potentially enhanced stability under certain reaction conditions
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Different solubility properties that may be advantageous in specific solvent systems
These characteristics make Boc-Orn(2-Cl-Z)-OH a valuable alternative to other protected ornithine derivatives for specific synthesis requirements.
Future Research Directions
Emerging Applications
The versatility of Boc-Orn(2-Cl-Z)-OH suggests several promising research directions:
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Development of novel peptide dendrimers with enhanced therapeutic properties
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Design of peptide-based drug delivery systems utilizing ornithine's side chain functionality
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Creation of peptidomimetics that incorporate ornithine as a structural element
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Exploration of solid-phase synthesis methodologies optimized for ornithine-containing peptides
Synthetic Methodology Advancements
Future research may focus on improved synthetic routes to Boc-Orn(2-Cl-Z)-OH and related compounds, potentially including:
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Green chemistry approaches with reduced environmental impact
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Flow chemistry methods for continuous production
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Enzymatic or chemoenzymatic synthesis routes
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Development of new protecting group strategies with enhanced selectivity
These methodological advancements could further expand the utility of ornithine derivatives in peptide chemistry and related fields.
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